3-(2-Butyloct-1-EN-1-YL)cyclohex-2-EN-1-one
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Overview
Description
3-(2-Butyloct-1-en-1-yl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexenone ring substituted with a butyloctenyl group. This compound is part of the broader class of cyclohexenones, which are known for their versatility in organic synthesis and their presence in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyloct-1-en-1-yl)cyclohex-2-en-1-one can be approached through several methods. One common route involves the reaction of cyclohexenone with a suitable alkylating agent under basic conditions. For instance, the use of a Grignard reagent derived from 2-butyloct-1-en-1-yl bromide can facilitate the formation of the desired product through nucleophilic addition followed by dehydration .
Industrial Production Methods
Industrial production of cyclohexenones, including this compound, often involves catalytic processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts is a well-established method . This process can be adapted to introduce various substituents, including the butyloctenyl group, through subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
3-(2-Butyloct-1-en-1-yl)cyclohex-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the cyclohexenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical methods for introducing substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-(2-Butyloct-1-en-1-yl)cyclohex-2-en-1-one has various applications in scientific research:
Mechanism of Action
The mechanism by which 3-(2-Butyloct-1-en-1-yl)cyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. The enone moiety is reactive towards nucleophiles, allowing it to form covalent bonds with biological macromolecules. This reactivity underlies its potential biological activities, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone with similar reactivity but lacking the butyloctenyl group.
3-Oxo-β-ionone: Another substituted cyclohexenone with different functional groups.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: A hydroxylated derivative with distinct chemical properties.
Uniqueness
3-(2-Butyloct-1-en-1-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses .
Properties
CAS No. |
61800-45-1 |
---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-(2-butyloct-1-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H30O/c1-3-5-7-8-11-16(10-6-4-2)14-17-12-9-13-18(19)15-17/h14-15H,3-13H2,1-2H3 |
InChI Key |
MNTQLUPTSACUTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC(=O)CCC1)CCCC |
Origin of Product |
United States |
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